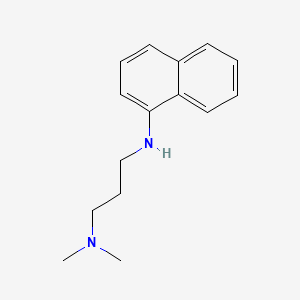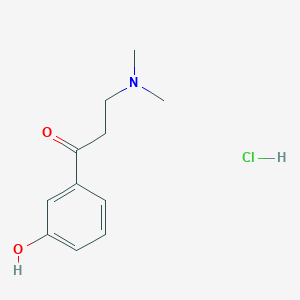
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique (4-nitro-benzylidène)-hydrazide est un composé organique synthétique qui appartient à la classe des dérivés de l’indazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique (4-nitro-benzylidène)-hydrazide implique généralement la condensation de l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique avec le 4-nitrobenzaldéhyde en présence d’un catalyseur approprié. La réaction est généralement effectuée sous reflux dans un solvant organique tel que l’éthanol ou le méthanol.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, serait nécessaire pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie hydrazide, conduisant à la formation d’oxydes correspondants.
Réduction : La réduction du groupe nitro en groupe amine est une réaction courante, souvent réalisée à l’aide de réactifs tels que l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie nitrobenzylidène.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2)
Réduction : Hydrogène gazeux (H2) avec palladium sur carbone (Pd/C), borohydrure de sodium (NaBH4)
Substitution : Hydroxyde de sodium (NaOH), acide chlorhydrique (HCl)
Principaux produits
Oxydation : Oxydes correspondants de la partie hydrazide
Réduction : Acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique (4-aminobenzylidène)-hydrazide
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la fabrication chimique.
Mécanisme D'action
Le mécanisme d’action de l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique (4-nitro-benzylidène)-hydrazide dépendrait de son activité biologique spécifique. Généralement, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à une modulation des voies biochimiques. Par exemple, s’il présente une activité anticancéreuse, il pourrait inhiber des enzymes spécifiques impliquées dans la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique : Ces composés partagent la structure de base de l’indazole et peuvent avoir des activités biologiques similaires.
Hydrazides de benzylidène : Composés contenant la partie hydrazide de benzylidène, qui peuvent présenter une réactivité et des applications similaires.
Unicité
L’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique (4-nitro-benzylidène)-hydrazide est unique en raison de la combinaison du noyau indazole et de la partie hydrazide de nitrobenzylidène, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C15H15N5O3 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c21-15(14-12-3-1-2-4-13(12)17-18-14)19-16-9-10-5-7-11(8-6-10)20(22)23/h5-9H,1-4H2,(H,17,18)(H,19,21)/b16-9- |
Clé InChI |
FDEAIFZHGZAMTG-SXGWCWSVSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
